molecular formula C8H15NO4S B12117309 3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide CAS No. 24373-69-1

3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide

Cat. No.: B12117309
CAS No.: 24373-69-1
M. Wt: 221.28 g/mol
InChI Key: KZVZFHWZTGBDPI-UHFFFAOYSA-N
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Description

3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide is a chemical compound with the molecular formula C8H13NO4S It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide typically involves the reaction of tetrahydrothiophene with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide: Similar structure but different functional groups.

    Tetrahydro-4H-thiopyran-4-ones: Similar sulfur-containing heterocyclic compounds with different ring structures.

    1-Benzothiophene-3-carboxylic acid derivatives: Similar heterocyclic core but different substituents

Uniqueness

3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide is unique due to its specific ester functional group and the presence of a propyl chain.

Properties

CAS No.

24373-69-1

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

propyl N-(1,1-dioxothiolan-3-yl)carbamate

InChI

InChI=1S/C8H15NO4S/c1-2-4-13-8(10)9-7-3-5-14(11,12)6-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

KZVZFHWZTGBDPI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1CCS(=O)(=O)C1

Origin of Product

United States

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